![molecular formula C6H4Cl4 B1210607 1,3,4,6-Tetrachloro-1,4-cyclohexadiene CAS No. 149665-65-6](/img/structure/B1210607.png)
1,3,4,6-Tetrachloro-1,4-cyclohexadiene
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Overview
Description
1,3,4,6-tetrachlorocyclohexa-1,4-diene is a chloroolefin that is cyclohexa-1,4-diene substituted by chloro groups at positions 1, 3, 4 and 6. It is a chloroolefin and a cyclohexadiene. It derives from a hydride of a cyclohexa-1,4-diene.
Scientific Research Applications
Catalyst Effects in Chemical Reactions
Research has shown the impact of different catalysts on the stereoselectivity of addition reactions involving conjugate cyclodienes like 1,3-cyclohexadiene. The type of catalyst used significantly influences the formation of specific isomers in these reactions, highlighting the importance of catalyst selection in chemical synthesis (Hájek et al., 1996).
Synthesis of Semiconducting Polymers
The synthesis of novel semiconducting polymers that incorporate structures like p-phenylene and p-phenylenevinylene has been achieved through processes involving 1,3-cyclohexadiene. This research is significant for the development of new materials in the field of electronics and semiconductors (Natori et al., 2011).
Environmental Biodegradation
Studies have explored the role of certain bacterial strains in the biodegradation of hexachlorocyclohexane (HCH) isomers, where 1,3,4,6-tetrachloro-1,4-cyclohexadiene is a key intermediate. This research is crucial for understanding and mitigating environmental pollution caused by toxic compounds (Wu et al., 2007).
Photoelectron Spectroscopy
The use of photoelectron spectroscopy has provided insights into the electronic properties of cyclohexadiene compounds, including 1,4-cyclohexadiene. Such studies are fundamental to understanding the electronic behavior of organic compounds in various chemical and physical processes (Heilbronner et al., 1976).
Applications in Organic Chemistry
1,3-Cyclohexadiene, a structurally related compound, has been used in various organic chemistry applications, including the synthesis of cyclohexadiene derivatives and functional organometallic compounds. This showcases the versatility of cyclohexadiene compounds in synthetic chemistry (Titov & Ionin, 2013).
properties
CAS RN |
149665-65-6 |
---|---|
Product Name |
1,3,4,6-Tetrachloro-1,4-cyclohexadiene |
Molecular Formula |
C6H4Cl4 |
Molecular Weight |
217.9 g/mol |
IUPAC Name |
1,3,4,6-tetrachlorocyclohexa-1,4-diene |
InChI |
InChI=1S/C6H4Cl4/c7-3-1-4(8)6(10)2-5(3)9/h1-3,6H |
InChI Key |
HKAJKOBDBFGGIU-UHFFFAOYSA-N |
SMILES |
C1=C(C(C=C(C1Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=C(C(C=C(C1Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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